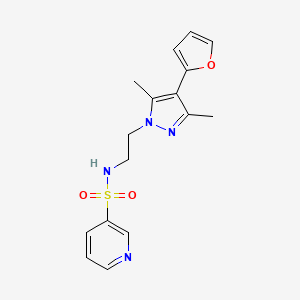

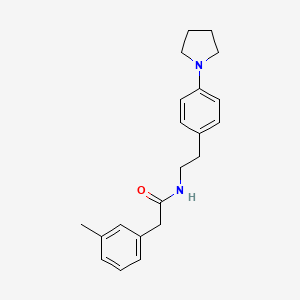

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole sulfonamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

科学的研究の応用

Antibacterial Applications

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promise for use as antibacterial agents. A study conducted by Azab, Youssef, and El-Bordany (2013) delved into creating pyran, pyridine, and pyridazine derivatives among others, through the reaction of specific precursors with a variety of active methylene compounds. These compounds were tested for antibacterial activity, with eight compounds exhibiting high activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Synthesis and Characterization

Another aspect of research involves the synthesis and characterization of specific derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), by Singh, Rawat, and Sahu (2014). This derivative was synthesized through aldol condensation, which was further confirmed by spectroscopic analyses and quantum chemical calculations. This study provides insights into the structural and electronic properties of such compounds (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).

Advanced Sulfonamide Hybrids

The development of sulfonamide hybrids has garnered attention due to their wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor activities. Ghomashi et al. (2022) reviewed recent advances in the design and development of two-component sulfonamide hybrids, highlighting their synthesis and biological activities. This research underscores the versatility of sulfonamide hybrids in medicinal chemistry (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, & A. Massah, 2022).

Corrosion Inhibition

In the field of materials science, the potential of sulfonamide compounds as corrosion inhibitors has been explored. Sappani and Karthikeyan (2014) investigated the use of specific sulfonamide derivatives for inhibiting mild steel corrosion in acidic environments. Their findings indicated that these compounds exhibit mixed-type inhibitive action and adhere to the metal surface according to the Langmuir adsorption isotherm (Hari Kumar Sappani & S. Karthikeyan, 2014).

Anticancer and Antimicrobial Agents

The synthesis and evaluation of sulfonamide derivatives for their potential as anticancer and antimicrobial agents have also been a significant area of research. For example, Bashandy et al. (2014) designed novel derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, which showed promising in vitro antiproliferative activity against the human breast cancer cell line MCF-7. These compounds were synthesized utilizing a series of heterocyclization reactions, emphasizing the therapeutic potential of sulfonamide derivatives in cancer treatment (M. S. Bashandy, M. Alsaid, R. Arafa, & M. Ghorab, 2014).

作用機序

Sulfonamides

This compound is a type of sulfonamide, which are known to have antibacterial properties . They work by inhibiting the enzyme dihydropteroate synthetase, which is important for the production of folate in bacteria. This eventually inhibits the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Pyridines and Pyrazoles

The compound also contains pyridine and pyrazole rings. Pyridines are aromatic compounds that are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. Pyrazoles are another class of organic compounds with a five-membered ring structure. They are known for their various biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects .

Furan

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

特性

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-12-16(15-6-4-10-23-15)13(2)20(19-12)9-8-18-24(21,22)14-5-3-7-17-11-14/h3-7,10-11,18H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPGXVLWKLQFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CN=CC=C2)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2936706.png)

![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/no-structure.png)

![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2936708.png)

![(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid](/img/structure/B2936709.png)

![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2936713.png)

![[5-(2-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2936714.png)

![(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide](/img/structure/B2936727.png)